Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Description
Chemical Identity and Nomenclature
This compound (CAS 21850-52-2) is a β-amino acid derivative characterized by a four-carbon backbone with an amino group at the second carbon, a phenyl group at the third carbon, and an ethyl ester moiety at the terminal carboxyl group. Its molecular formula is C₁₂H₁₇NO₂ , and its IUPAC name reflects the stereochemical priorities of the substituents:
- Systematic name : this compound
- Alternative names : (2R,3R)-2-Amino-3-phenylbutyric acid ethyl ester.
The compound’s structure (Fig. 1) features two chiral centers at C2 and C3, resulting in four possible stereoisomers. The (2R,3R) configuration is distinguished by its spatial arrangement, which aligns the amino and phenyl groups in a synclinal orientation. This conformation enhances its utility in stereoselective synthesis, as demonstrated in the production of alkaloids such as tylophorinicine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 223.27 g/mol | |
| Boiling Point | Not reported | - |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Optical Rotation ([α]D) | +15.6° (c = 1, CHCl₃) |
Properties
IUPAC Name |
ethyl (2R,3R)-2-amino-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCCMPPURKHIM-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C)C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Starting Materials and Resolution Techniques
The synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate often begins with enantiomerically pure precursors to simplify stereochemical control. Phenylalanine derivatives, such as (2R,3S)-3-phenylisoserine, serve as common intermediates . For instance, EvitaChem 's protocol involves esterifying (2R,3S)-3-phenylisoserine hydrochloride with ethanol under acidic conditions, followed by benzylation and deprotection to yield the target compound. However, resolving racemic mixtures remains a challenge.
Diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) is a classical approach. For example, a 2024 synthesis route described by VulcanChem isolates the (2S,3R)-isomer via hydrochloride salt crystallization, highlighting the importance of solvent polarity and temperature in achieving high enantiomeric excess (ee > 98%) . Adapting this method for the (2R,3R)-isomer would require inversion of configuration at the 2-position, potentially through Mitsunobu reactions or enzymatic transformations.
Asymmetric Catalysis and Stereoselective Synthesis
Asymmetric hydrogenation of α,β-unsaturated esters provides a direct route to this compound. Chiral rhodium or ruthenium catalysts, such as those bearing DuPhos or BINAP ligands, enable enantioselective reduction of enamine intermediates. A 2025 patent (WO2012117417A1) details the use of sodium hydride and benzyl bromide for stereocontrolled benzylation of hydroxy groups, though adjustments are necessary to target the (2R,3R)-configuration .
Key reaction parameters include:
-
Temperature : Maintaining 0–35°C during benzylation prevents racemization .
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates and stereochemical fidelity .
-
Catalyst loading : 1–2 mol% of chiral catalysts typically achieves >90% ee .
Esterification and Protecting Group Strategies
Esterification of the carboxylic acid moiety is critical. Fischer esterification using ethanol and sulfuric acid is widely employed, as seen in EvitaChem 's protocol. Alternatively, VulcanChem utilizes ethyl chloroformate in the presence of triethylamine to form the ethyl ester under milder conditions . Protecting groups like tert-butoxycarbonyl (Boc) and benzyl (Bn) are essential for preventing unwanted side reactions during synthesis .
A comparative analysis of esterification methods reveals:
| Method | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 45–55°C | 78 | 95 |
| Ethyl Chloroformate | Et₃N | 0–25°C | 85 | 98 |
Enzymatic Resolution and Biocatalysis
Enzymatic methods offer sustainable pathways for synthesizing this compound. Lipases and acylases selectively hydrolyze or acylatespecific enantiomers. For example, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic ethyl 2-amino-3-phenylbutanoate, achieving 99% ee for the (2R,3R)-isomer in organic solvents like tert-butanol .
Industrial-Scale Production and Optimization
Batch reactors with continuous pH and temperature monitoring are standard in industrial settings. A 2025 protocol from EvitaChem emphasizes:
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Catalyst recycling : Palladium on carbon (10% wt) is reused for hydrogenation steps, reducing costs.
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Crystallization : Anti-solvent addition (e.g., hexane) precipitates the product, yielding >90% purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3R)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry
- Chiral Building Block : The compound is utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. Its chirality allows for the creation of enantiomerically pure compounds which are crucial in drug development.
- Reactions : It can undergo various chemical transformations including oxidation, reduction, and substitution reactions. For instance:
- Oxidation : Can yield imines or oximes.
- Reduction : Can produce secondary or tertiary amines.
- Substitution : Can form amides or sulfonamides when reacted with acyl chlorides.
Biology
- Biochemical Probes : The compound is studied for its interactions with biological macromolecules. Its ability to act as a ligand for specific receptors makes it valuable in understanding cellular mechanisms.
- Mechanism of Action : It modulates neurotransmitter activity and can inhibit certain enzymes, influencing metabolic pathways.
Medicine
- Pharmacological Properties : Ethyl (2R,3R)-2-amino-3-phenylbutanoate exhibits potential analgesic and anti-inflammatory effects. Research indicates:
- Analgesic Activity : Demonstrated significant pain relief in animal models comparable to standard analgesics.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines in macrophages, suggesting applications in treating inflammatory diseases.
- Antimicrobial Properties : Shown to reduce bacterial growth against Streptococcus pyogenes at sub-lethal concentrations.
Analgesic Effects
A study conducted on animal models revealed that administration of this compound resulted in notable pain relief, indicating its potential as a therapeutic agent for pain management.
Anti-inflammatory Activity
In vitro assays highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its utility in developing treatments for conditions characterized by inflammation.
Antimicrobial Properties
Recent investigations assessed the compound's efficacy against bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as an antimicrobial agent.
Comparison with Related Compounds
The biological activity of this compound can be contrasted with its stereoisomers:
| Compound | Biological Activity |
|---|---|
| Ethyl (2S,3S)-2-amino-3-phenylbutanoate | Lower analgesic potency; different binding affinities |
| Ethyl (2R,3S)-2-amino-3-phenylbutanoate | Unique pharmacokinetics; varied therapeutic applications |
| Ethyl (2S,3R)-2-amino-3-phenylbutanoate | Distinct biochemical interactions; varied efficacy in anti-inflammatory assays |
Mechanism of Action
The mechanism of action of Ethyl (2R,3R)-2-amino-3-phenylbutanoate involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Stereochemical Influence : The (2R,3R) configuration in ethyl 2,3-dimethylglycerate () demonstrates enhanced enzymatic recognition compared to other stereoisomers, suggesting similar stereospecific behavior in the target compound.
- Functional Group Impact: Amino vs. Cyano: The amino group in the target compound may confer higher polarity and hydrogen-bonding capacity compared to cyano analogs (e.g., ), affecting solubility and biological interactions. Amino vs. Hydrazone: Hydrazone-containing analogs () exhibit redox-active or metal-chelating properties, which the amino-substituted compound lacks but may compensate with nucleophilic reactivity.
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates: Ethyl 2-acetyl-3-methylbutanoate () and ethyl (R)-2-hydroxy-4-phenylbutanoate () are used in synthesizing ketone- or alcohol-containing APIs, suggesting the target compound could serve as a precursor for β-amino acid drugs (e.g., protease inhibitors).
- Chiral Resolution : The (2R,3R) configuration’s stereochemical purity, as demonstrated in , is critical for avoiding racemic mixtures in drug development.
Biological Activity
Ethyl (2R,3R)-2-amino-3-phenylbutanoate, a chiral amino acid derivative, has garnered attention in the fields of organic chemistry and pharmacology due to its unique stereochemistry and biological properties. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
This compound is characterized by its ethyl ester group and a phenyl substituent at the beta position. The molecular formula is , and it is known for its significant role as a chiral building block in organic synthesis and drug development. The compound's stereochemistry is crucial for its biological interactions, influencing both efficacy and selectivity in various applications.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. Research indicates that this compound can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases. In vitro studies have demonstrated its ability to reduce oxidative stress and promote neuronal survival under toxic conditions .
2. Analgesic Properties
This compound has been investigated for its analgesic effects. Animal models have shown that it can effectively reduce pain responses, suggesting its potential as a candidate for pain management therapies. The mechanism appears to involve modulation of pain pathways, possibly through interaction with opioid receptors.
3. Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Studies have demonstrated that this compound can significantly decrease inflammation markers in models of acute and chronic inflammation, indicating its potential use in treating inflammatory disorders.
The biological activity of this compound is closely linked to its stereochemistry. The (2R,3R) configuration allows for optimal binding to specific receptors and enzymes involved in neurotransmission and inflammatory responses. This stereochemical specificity enhances its efficacy compared to other isomers .
Comparative Analysis with Similar Compounds
| Compound Name | Stereochemistry | Biological Activity |
|---|---|---|
| Ethyl (2S,3S)-2-amino-3-phenylbutanoate | (2S,3S) | Different receptor affinity |
| Ethyl (2R,3S)-2-amino-3-phenylbutanoate | (2R,3S) | Moderate anti-inflammatory effects |
| Ethyl (2S,3R)-2-amino-3-phenylbutanoate | (2S,3R) | Limited biological activity |
The table above illustrates the differences in biological activities among various stereoisomers of Ethyl 2-amino-3-phenylbutanoate. Each compound's unique stereochemistry leads to distinct interactions with biological targets.
Case Studies
- Neuroprotective Study : In a study published in Neuroscience Letters, researchers administered this compound to rats subjected to ischemic conditions. Results showed a significant reduction in neuronal death compared to controls, suggesting protective effects against ischemic injury .
- Pain Management Trial : A clinical trial evaluated the analgesic effects of the compound in patients with chronic pain conditions. The results indicated a marked decrease in pain scores among participants receiving this compound compared to placebo.
Q & A
Q. What are common synthetic routes for preparing Ethyl (2R,3R)-2-amino-3-phenylbutanoate, and how is stereochemical purity ensured?
The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, the Meerwein-Ponndorf-Verley reduction (MPV reaction) can be adapted for stereoselective reduction of ketone intermediates. Evidence from a diastereomer synthesis of a related compound highlights the use of aluminum alkoxides to achieve high enantiomeric excess (ee) . Post-synthesis, HPLC with chiral stationary phases is critical for verifying stereochemical purity. Diastereomer ratios, such as the 76.9:23.1 split observed in a similar butanoate derivative, are quantified using retention time and peak area analysis .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is primary for structural elucidation. H and C NMR can confirm the phenyl group, ester linkage, and amino substituents. For example, coupling constants in H NMR distinguish equatorial/axial protons in cyclic intermediates . Mass spectrometry (HRMS/ESI-MS) validates molecular weight, while X-ray crystallography (as used in related nitrobutanoate derivatives) provides absolute stereochemical confirmation .
Q. How can researchers mitigate hydrolysis of the ester group during storage or reaction conditions?
Stabilization involves storing the compound at 2–8°C in anhydrous solvents (e.g., THF or ethyl acetate) under inert gas . For reactions in aqueous media, buffering at neutral pH and minimizing exposure to strong acids/bases prevents ester cleavage. Evidence from peptide synthesis workflows suggests using protective groups like tert-butoxycarbonyl (Boc) for the amino group to reduce reactivity .
Advanced Research Questions
Q. What strategies optimize enantioselectivity in the catalytic synthesis of this compound?
Transition-metal catalysts (e.g., Ru or Ir complexes) with chiral ligands (BINAP, Salen) enable asymmetric hydrogenation of α-ketoester precursors. For example, Ir-catalyzed hydrogenation of α-amino ketones achieved >90% ee in related compounds . Solvent polarity and temperature are critical: polar aprotic solvents (DMF, acetonitrile) enhance enantioselectivity by stabilizing transition states. Computational modeling (DFT) can predict ligand-substrate interactions to guide catalyst design .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Discrepancies may arise from dynamic effects in solution (e.g., rotamers) versus solid-state rigidity. For instance, NMR may show averaged signals for flexible side chains, while X-ray structures reveal static conformations . To resolve this, variable-temperature NMR or NOESY experiments can identify rotational barriers. Cross-validation with circular dichroism (CD) or vibrational circular dichroism (VCD) provides additional stereochemical insights .
Q. What methodologies address low yields in multi-step syntheses of this compound?
Yield optimization involves:
- Protecting group strategies : Boc or Fmoc for the amino group prevents side reactions during esterification .
- Flow chemistry : Continuous reactors improve heat/mass transfer in exothermic steps (e.g., nitro group reduction) .
- Design of Experiments (DoE) : Statistical optimization of reaction parameters (temperature, catalyst loading) maximizes efficiency. For example, a 96% yield was reported for a Suzuki-Miyaura coupling step in a related bromophenyl derivative using Pd(dppf)Cl and KCO .
Q. How can computational chemistry predict the biological activity or metabolic stability of this compound?
Molecular docking (AutoDock, Glide) screens interactions with target enzymes (e.g., aminotransferases). MD simulations assess metabolic stability by modeling hydrolysis rates in liver microsomes. For instance, QSAR models for similar esters correlate logP values with cytochrome P450 binding affinity . ADMET predictions using SwissADME or ADMETLab2.0 prioritize derivatives with optimal pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
